molecular formula C11H19NO5 B2981290 (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 1386457-97-1

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B2981290
CAS No.: 1386457-97-1
M. Wt: 245.275
InChI Key: KJHHOIMTQSCHFE-SFYZADRCSA-N
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Description

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a methoxy substituent at the 3-position. Its stereochemistry (2S,3R) is critical for applications in enantioselective synthesis, where spatial arrangement dictates biological activity and reactivity .

Properties

IUPAC Name

(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHOIMTQSCHFE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as L-proline or its derivatives.

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Methoxylation: The protected intermediate undergoes methoxylation, where a methoxy group is introduced at the desired position on the pyrrolidine ring. This can be achieved using reagents like sodium methoxide or methanol under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for subsequent substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for deprotection.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.

Biology

The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein-protein interactions and enzyme functions. Its ability to introduce chirality into molecules makes it a key intermediate in the development of biologically active compounds.

Medicine

In pharmaceutical research, this compound is employed in the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a chiral building block, influencing the stereochemistry of the resulting peptides. In drug development, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Stereoisomers

The compound’s stereoisomers exhibit distinct physicochemical and biological properties:

Compound Configuration CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound (2S,3R) Not explicitly provided C₁₁H₁₉NO₅ 245.27 (inferred) Acid-labile Boc protection; chiral centers critical for drug intermediate synthesis .
(2R,3S)-Isomer (2R,3S) 2165699-77-2 C₁₁H₁₉NO₅ 245.27 Predicted boiling point: 362.0±42.0 °C; density: 1.20±0.1 g/cm³; similar reactivity but distinct enantiomeric interactions .
(2S,3S)-Isomer (2S,3S) 1932362-84-9 C₁₁H₁₉NO₅ 245.27 Storage: Sealed, 2–8°C; hazards include skin/eye irritation (H315, H319); priced at €528.00/g, indicating high synthesis complexity .

Key Differences :

  • Stereochemistry : The (2S,3R) configuration may confer unique binding affinities in drug targets compared to (2R,3S) or (2S,3S) isomers .
  • Stability : The (2S,3S)-isomer requires refrigeration, while the (2R,3S)-isomer is stored at room temperature, suggesting differing hygroscopicity or decomposition pathways .

Functional Group Variants

Substitution patterns and protecting groups significantly alter properties:

Compound Key Substituent Molecular Weight (g/mol) Applications
Target compound 3-methoxy, Boc-protected 245.27 Intermediate for protease inhibitors; Boc group enables acid-mediated deprotection .
(2S,3R)-3-(tert-butoxy)-1-[(Fmoc)carbonyl]pyrrolidine-2-carboxylic acid Fmoc-protected Higher (exact value N/A) Base-labile protection for solid-phase peptide synthesis; contrasts with Boc’s acid sensitivity .
rac-(3R,4R)-1-Boc-4-(hydroxymethyl)pyrrolidine-3-carboxylic acid 4-hydroxymethyl, racemic mixture Not provided Potential for prodrugs; hydroxymethyl enhances hydrophilicity vs. methoxy in target compound .

Key Differences :

  • Protecting Groups : Fmoc’s base-labile nature (vs. Boc’s acid-labile) broadens compatibility in multi-step syntheses .

Biological Activity

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in drug development, particularly in the context of cancer and other diseases.

  • Chemical Formula : C₁₄H₂₅NO₅
  • CAS Number : 1386457-97-1
  • Molecular Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which influences its reactivity and biological interactions.

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, studies on similar structures have shown that they can inhibit histone deacetylases (HDACs), which play a crucial role in tumor growth and progression. The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antitumor Activity of Pyrrolidine Derivatives

CompoundIC50 (µM)Mechanism of Action
This compoundTBDHDAC inhibition, apoptosis induction
N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide4.9Dual inhibition of Ras signaling and HDAC

The biological activity of this compound is hypothesized to involve:

  • HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Cell Cycle Arrest : By modulating key signaling pathways, these compounds can induce cell cycle arrest at various phases, particularly G0/G1 phase .

Study 1: In Vitro Assessment

A study investigated the antiproliferative effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that modifications to the pyrrolidine structure significantly affected the potency against different cancer types. The compound demonstrated promising results comparable to known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the SAR of pyrrolidine derivatives revealed that the presence of specific functional groups, such as the tert-butoxycarbonyl group and methoxy substituents, enhanced biological activity. This study provided insights into optimizing the structure for improved efficacy against tumor cells .

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